molecular formula C11H8N2O4 B1455103 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 14383-40-5

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1455103
CAS RN: 14383-40-5
M. Wt: 232.19 g/mol
InChI Key: AYQZVCGEIWPVCK-UHFFFAOYSA-N
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Description

“2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is a compound with the molecular formula C11H7N3O4 . It is a derivative of pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms . The crystal structure consists of molecules held together by extensive intermolecular hydrogen bonding between neighbouring pyrimidine rings and between the acid groups and water molecules, resulting in a layered sheet structure .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring in this compound is substituted with a phenyl group, two carbonyl groups (at the 2 and 4 positions), and a carboxylic acid group (at the 5 position) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.2 . It is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis of Amides and Analgesic Activity : Research includes the synthesis of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid and their derivatives, with some displaying strong analgesic activity (Śladowska et al., 1999).

Crystal Structure and Molecular Properties

  • Structural Analysis : The title compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, exhibiting a wide spectrum of biological activities. The dihydropyrimidine ring adopts a screw-boat conformation, with the crystal packing stabilized by strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds, along with an intramolecular C—H⋯O hydrogen bond (Mohideen et al., 2008).

Chemical Synthesis and Modifications

  • New Synthesis Approaches : A new synthesis method for esters of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids and related compounds has been developed, based on the reaction of atosyl-substituted phenyl carbamates with enolates of β-oxoesters or 1,3-dicarbonyl compounds followed by treatment with ammonia and dehydration (Shutalev & Kurochkin, 2004).

Fluorescent Properties and Complex Formation

  • Lead(II) Complexes and Fluorescent Properties : The reactions of PbCl2 with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid produced two complexes with different topologies and fluorescent properties. The fluorescent studies reveal emissions attributed to intraligand emission and LMCT (Chen et al., 2011).

Oxidation Studies

  • Oxidation with Selenium Dioxide : The oxidation of derivatives of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with selenium dioxide has been investigated, showing that the 6-methyl group can be oxidized to various groups depending on the degree of substitution of the ring (Khanina & Dubur, 1982).

Supramolecular Assemblies

  • Crown-containing Hydrogen-bonded Assemblies : Two novel pyrimidine derivatives were synthesized and investigated as suitable ligands for co-crystallization with diaza-18-crown-6, forming 2D and 3D networks through extensive hydrogen bonding intermolecular interactions (Fonari et al., 2004).

Ultrasound Assisted Reactions

  • Ultrasound Assisted Dehydrogenation : Ultrasound-assisted dehydrogenation of various 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides to 2-oxo-1,2-dihydropyrimidine-5-carboxamides has been studied, showing a decrease in the amount of oxidant and an increase in the rate of reaction under sono-thermal conditions (Memarian & Soleymani, 2011).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on this compound are not specified in the search results. Potential areas of interest could include exploring its synthesis methods, studying its reactivity, investigating its potential biological activity, and assessing its safety and environmental impact .

properties

IUPAC Name

2,4-dioxo-1-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-13(11(17)12-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQZVCGEIWPVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 5
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2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 6
2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Citations

For This Compound
1
Citations
IY Lee, JY Lee, YD Gong - Synthesis, 2005 - thieme-connect.com
Carbamoylation of 6-aminouracils was achieved by reacting 6-aminouracils with isocyanates under computer-controlled microwave irradiation for a short reaction time. Under known …
Number of citations: 5 www.thieme-connect.com

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